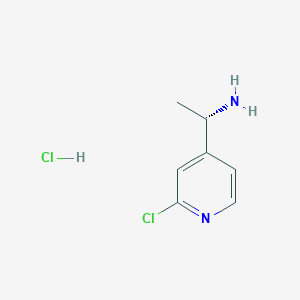

(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(2-chloropyridin-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRAZLZJASSCKS-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=NC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-chloropyridine.

Amination: The 2-chloropyridine undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the aminoethyl group at the fourth position.

Resolution: The resulting racemic mixture is then resolved to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include methanol, ethanol, and water, and the reactions are typically carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxy-4-(1-amino)ethylpyridine.

Substitution: The chloro group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or ammonia under basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: 2-Hydroxy-4-(1-amino)ethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of (S)-2-Chloro-4-(1-amino)ethylpyridine Hydrochloride

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with 2-chloropyridine.

- Amination : A nucleophilic substitution reaction introduces the aminoethyl group at the fourth position.

- Resolution : The resulting racemic mixture is resolved to isolate the (S)-enantiomer.

- Hydrochloride Formation : Finally, the compound is converted to its hydrochloride salt form using hydrochloric acid.

Chemistry

- Building Block for Organic Synthesis : this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various modifications, enhancing its utility in chemical research.

Biology

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, it has demonstrated potent effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

Medicine

- Drug Development : The compound is being investigated for potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways. Its ability to interact with enzymes and receptors suggests it may modulate biological pathways effectively .

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is utilized as an intermediate in various chemical processes, contributing to the production of specialty chemicals.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities and potential therapeutic applications of this compound:

- Antimicrobial Activity : Research indicates that this compound could be a candidate for developing new antimicrobial agents amidst rising antibiotic resistance challenges .

- Pharmacological Investigations : Ongoing investigations focus on understanding how this compound modulates enzyme activity and affects cellular pathways, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Chemical Comparison

Structural Analysis

The (S)-configured aminoethyl side chain enables stereospecific binding, e.g., in kinase inhibitor scaffolds . Advantage: Modular structure for derivatization; chiral center allows enantiomer-specific activity.

The ether and amine groups facilitate hydrogen bonding . Differentiator: Spiro scaffolds are understudied but promising for CNS drugs due to 3D complexity .

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide HCl: The bicyclo[1.1.1]pentane motif is a bioisostere for tert-butyl or phenyl groups, reducing lipophilicity. The sulfonamide group enhances binding to metalloenzymes (e.g., carbonic anhydrase) . Differentiator: Strained bicyclo system improves solubility and pharmacokinetics vs. planar aromatics .

Biological Activity

(S)-2-Chloro-4-(1-amino)ethylpyridine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties. This article will explore the synthesis, biological mechanisms, and relevant case studies associated with this compound.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Starting Material : The process begins with 2-chloropyridine.

- Amination : A nucleophilic substitution reaction introduces the aminoethyl group at the fourth position.

- Resolution : The resulting racemic mixture is resolved to isolate the (S)-enantiomer.

- Hydrochloride Formation : The compound is converted to its hydrochloride salt form using hydrochloric acid.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits potent effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the chloro group may engage in hydrophobic interactions, modulating the activity of target molecules and leading to various biological effects.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent .

- Pharmacokinetics : A study highlighted its pharmacokinetic profile, indicating effective absorption and distribution in biological systems, which is critical for therapeutic applications .

- Comparative Studies : When compared to similar compounds, this compound exhibited enhanced potency and selectivity towards specific bacterial strains, making it a valuable candidate for further development in antibiotic therapies .

Q & A

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Answer :

- pH Stability : Hydrolysis accelerates under alkaline conditions (pH > 8) due to deprotonation of the amino group, leading to ring-opening. At pH 5–7, the compound remains stable for >48 hours .

- Thermal Degradation : Above 60°C, decomposition via Cl⁻ elimination occurs, detected by TGA (weight loss at 120–150°C) .

- Table 2 : Stability Under Accelerated Conditions

| Condition | Half-Life (h) | Degradation Pathway |

|---|---|---|

| pH 3, 25°C | 24 | Acid-catalyzed hydrolysis |

| pH 7, 40°C | 72 | Minimal degradation |

| pH 9, 60°C | 2 | Base-induced ring cleavage |

Data Contradiction Analysis

Q. Why might NMR and X-ray data conflict in confirming the compound’s conformation?

- Answer :

- Dynamic Effects : NMR captures time-averaged conformers in solution, while X-ray shows static crystal packing. For example, a flexible ethyl group may exhibit multiple rotamers in NMR but a single conformation in crystals .

- Crystal Packing Forces : Hydrogen bonding or π-stacking in the solid state can distort bond angles vs. solution-state structures .

- Mitigation : Use variable-temperature NMR to identify dynamic processes and compare with DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.